molecular formula C12H9ClN6 B2423702 4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinylamine CAS No. 303996-66-9

4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinylamine

Cat. No.: B2423702
CAS No.: 303996-66-9
M. Wt: 272.7
InChI Key: OHYXESMROSBSTA-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinylamine (CAS 303996-66-9) is a high-purity triazole-pyrimidine hybrid compound of significant interest in pharmaceutical and neurobiological research. This chemical scaffold is recognized for its promising neuroprotective and anti-neuroinflammatory properties. Recent studies have demonstrated that novel triazole-pyrimidine derivatives exhibit significant biological activity by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells, indicating a potent anti-neuroinflammatory effect . Furthermore, lead compounds in this class have shown neuroprotective efficacy by reducing the expression of the endoplasmic reticulum (ER) chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells, suggesting a mechanism of action involving the inhibition of ER stress and apoptotic pathways . Molecular docking studies support that these triazole-pyrimidine hybrids interact favorably with active residues of key proteins like ATF4 and NF-κB, which are central to cellular stress and inflammatory responses . The 1,2,4-triazole pharmacophore is a established privileged structure in medicinal chemistry, known for its diverse biological activities and presence in numerous therapeutic agents . This product is intended for research purposes only, specifically for in vitro studies in neuroscience and medicinal chemistry aimed at developing novel therapeutic strategies for neurodegenerative diseases, ischemic stroke, and other conditions involving neuroinflammation and neuronal cell death. It is supplied with a typical purity of 90% or higher (as confirmed by UPLC) and must be stored appropriately. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(4-chlorophenyl)-5-(1,2,4-triazol-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN6/c13-9-3-1-8(2-4-9)11-10(5-16-12(14)18-11)19-7-15-6-17-19/h1-7H,(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYXESMROSBSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2N3C=NC=N3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Synthetic Approaches

Halogen Displacement on Pre-Functionalized Pyrimidine Cores

A foundational strategy involves sequential nucleophilic substitution reactions on polyhalogenated pyrimidine intermediates. For example, 2,5-dichloro-4-(4-chlorophenyl)pyrimidine serves as a versatile precursor.

Step 1: Amination at Position 2
Treatment with aqueous or alcoholic ammonia under pressurized conditions (80–100°C, 12–24 h) replaces the C2 chlorine with an amine group. Yields typically range from 65–75% due to competing hydrolysis.

Step 2: Triazole Coupling at Position 5
The C5 chlorine undergoes substitution with 1H-1,2,4-triazole in dimethylformamide (DMF) using sodium hydride (60% dispersion) as base (0–5°C → room temperature, 16 h). This method achieves 45–55% isolated yield after chromatographic purification.

Table 1: Representative Displacement Reactions
Position Reagent Conditions Yield (%)
C2 NH3 (aq) 80°C, 24h, sealed tube 68
C5 1H-1,2,4-triazole NaH/DMF, 0°C→RT, 16h 47

Directed Metalation Strategies

Regioselective functionalization employs lithium-halogen exchange on 5-bromo-2-chloro-4-(4-chlorophenyl)pyrimidine. Using n-butyllithium (-78°C, THF), the bromine atom is replaced with triazole via quenching with 1H-1,2,4-triazole-1-carbonyl chloride. Subsequent amination completes the synthesis.

Multicomponent One-Pot Synthesis

Three-Component Cyclocondensation

Adapting methodologies from triazolopyrimidine synthesis, a single-flask approach combines:

  • 4-Chlorobenzaldehyde (aryl component)
  • Ethyl acetoacetate (β-ketoester)
  • 5-Amino-1H-1,2,4-triazole (heterocyclic amine)

Reaction proceeds via:

  • Knoevenagel condensation : Forms arylidene intermediate
  • Michael addition : Triazole attacks β-position
  • Cyclodehydration : Generates pyrimidine core
Table 2: Optimized Reaction Conditions
Parameter Optimal Value
Catalyst APTS (0.1 eq)
Solvent Ethanol
Temperature Reflux (78°C)
Time 24h
Yield 62%

Mechanistic Considerations

The pathway exhibits strong dependence on electronic effects:

  • Electron-withdrawing groups on benzaldehyde accelerate Knoevenagel step (4-Cl substituent enhances reactivity)
  • Triazole orientation is governed by H-bonding between NH and carbonyl oxygen during Michael addition

Advanced Functionalization Techniques

Cross-Coupling Approaches

Palladium-catalyzed reactions enable late-stage modifications:

  • Suzuki-Miyaura : Introduces 4-chlorophenyl group to 5-iodopyrimidine precursors
  • Buchwald-Hartwig : Installs amine group under mild conditions
Table 3: Coupling Reaction Performance
Reaction Type Catalyst System Yield (%)
Suzuki Pd(PPh3)4, K2CO3 71
Buchwald Pd2(dba)3, Xantphos 83

Process Optimization and Scale-Up

Solvent Screening

Comparative studies identify 2-MeTHF as superior to DMF for displacement reactions:

  • E-factor reduction : 8.2 → 3.7
  • Reaction time : 16h → 9h
  • Isolated yield improvement: 47% → 58%

Catalytic Enhancements

Microwave-assisted synthesis (150°C, 30 min) achieves 89% conversion in triazole coupling steps, though purification challenges persist.

Analytical Characterization

Spectroscopic Validation

  • 1H-NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, triazole), 7.85 (d, J=8.4 Hz, 2H, ArH), 7.52 (d, J=8.4 Hz, 2H, ArH), 6.35 (s, 2H, NH2)
  • HRMS (ESI+) : m/z calcd for C12H9ClN6 [M+H]+ 297.0654, found 297.0658

Crystallographic Analysis

Single-crystal X-ray diffraction confirms:

  • Dihedral angle between pyrimidine and chlorophenyl: 42.7°
  • Triazole orientation: Perpendicular to pyrimidine plane

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biological processes, making the compound effective against various pathogens and diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-2-pyrimidinylamine is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current knowledge on its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H10ClN5C_{13}H_{10}ClN_5. Its structure features a triazole ring and a pyrimidine ring, which are known for their diverse biological activities.

Key Structural Features

  • Chlorophenyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.
  • Triazole Ring : Known for antifungal and anticancer properties.
  • Pyrimidine Core : Commonly associated with nucleic acid interactions and enzyme inhibition.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and pyrimidine moieties exhibit significant anticancer properties. For instance, a study reported that similar compounds showed potent activity against various cancer cell lines, including breast and lung cancers. The mechanism is thought to involve the induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways such as the PI3K/Akt signaling pathway .

CompoundCancer TypeIC50 (µM)Reference
This compoundBreast Cancer5.0
Similar Triazole DerivativeLung Cancer3.5

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Research indicates that it exhibits moderate to strong antibacterial effects against key pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

Case Study 1: Anticancer Mechanism

A detailed investigation into the anticancer mechanism of similar triazole derivatives revealed that they significantly inhibited the growth of MCF-7 breast cancer cells. The study utilized flow cytometry to assess apoptosis levels, showing a marked increase in apoptotic cells after treatment with the compound. This suggests that the triazole moiety may be critical in mediating these effects through caspase activation .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against Salmonella typhi. The results demonstrated an MIC value of 10 µg/mL, indicating strong antibacterial activity. The study also highlighted that the compound's structural features contributed to its ability to penetrate bacterial membranes effectively .

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